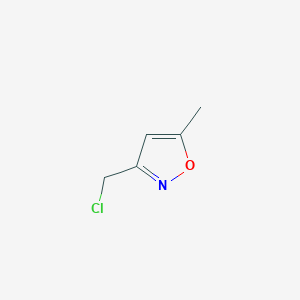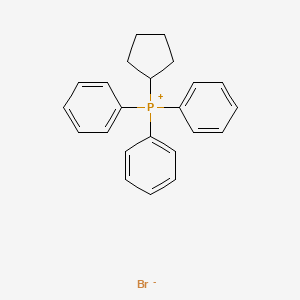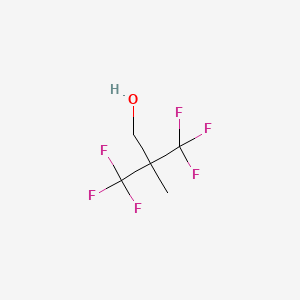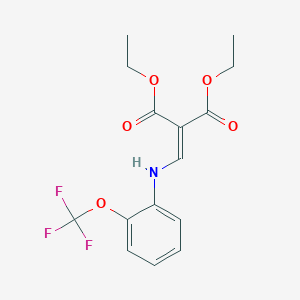
三氟甲基膦酸
描述
Trifluoromethylphosphonic acid is an organophosphorus compound with the chemical formula CHF3O3P . It contains a trifluoromethyl group (-CF3) and a phosphonic acid group (-PO3H2) in its structure. TFMPA has been used in various applications, including the production of acrylics, cationic polymerization, and membrane systems .
Synthesis Analysis
TFMPA can be synthesized through various methods, including free radical polymerization using heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers. These copolymers have potential applications as anti-corrosion coatings .Molecular Structure Analysis
TFMPA has the following molecular structure: . It consists of a trifluoromethyl group attached to a phosphonic acid moiety.Chemical Reactions Analysis
TFMPA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces, impairing osteoclasts’ ability to form the ruffled border and produce protons necessary for bone resorption. It also reduces osteoclast activity by affecting osteoclast progenitor development and promoting apoptosis .科学研究应用
Polymer Synthesis
Trifluoromethylphosphonic Acid is utilized as a polarizer in the synthesis of polymers. It helps create polymers with hydroxy, carboxylic , and other polar groups, which are essential for developing materials with specific properties like increased durability or chemical resistance .
Acrylic Production
In the realm of acrylics, this acid plays a significant role in the production process. Its inclusion in the production line can lead to acrylics with improved qualities, such as enhanced strength and thermal stability .
Cationic Polymerization
This compound is instrumental in cationic polymerization, a type of chain-growth polymerization where a cationic initiator transfers charge to a monomer which then becomes reactive. This method is used for synthesizing high-performance polymers .
Membrane Systems
Trifluoromethylphosphonic Acid is also applied in the development of membrane systems. These systems are crucial for various separation processes, including water purification and gas separation .
Medical Research
In medical research, Trifluoromethylphosphonic Acid has been investigated as a potential drug candidate. It shows promise in the treatment of neurological disorders, including Alzheimer’s disease, due to its ability to cross the blood-brain barrier and interact with neural tissue.
作用机制
Target of Action
Trifluoromethylphosphonic Acid is a proton conductor . It has been used to create polymers with hydroxy, carboxylic, and other polar groups . The primary target of Trifluoromethylphosphonic Acid is to facilitate proton conduction in these systems .
Mode of Action
The mode of action of Trifluoromethylphosphonic Acid is through its interaction with its targets, facilitating proton conduction. It is highly conductive both without water and with varying amounts of water added . This suggests that Trifluoromethylphosphonic Acid interacts with its targets and changes the environment to promote proton conduction.
Biochemical Pathways
It is known that it plays a role in the creation of polymers with hydroxy, carboxylic, and other polar groups
Pharmacokinetics
Its high conductivity in various environments suggests that it may have good bioavailability .
Result of Action
The result of Trifluoromethylphosphonic Acid’s action is the facilitation of proton conduction in the systems where it is applied. This can lead to the creation of polymers with hydroxy, carboxylic, and other polar groups
Action Environment
The action of Trifluoromethylphosphonic Acid is influenced by environmental factors. It is highly conductive both without water and with varying amounts of water added . This suggests that the efficacy and stability of Trifluoromethylphosphonic Acid can be influenced by the presence and amount of water in its environment.
安全和危害
未来方向
Research on TFMPA continues, exploring its applications in anti-corrosion coatings, surface modification, and other fields. Further studies may reveal additional properties and potential uses.
属性
IUPAC Name |
trifluoromethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAAVVLEUZQVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375342 | |
| Record name | Trifluoromethylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethylphosphonic Acid | |
CAS RN |
374-09-4 | |
| Record name | P-(Trifluoromethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



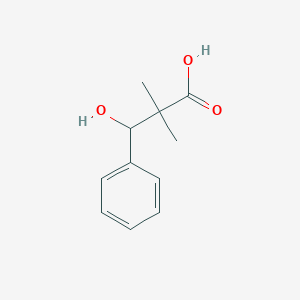
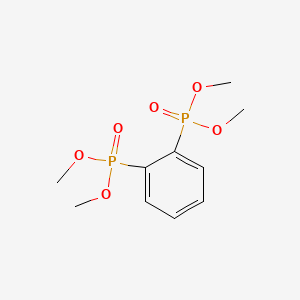
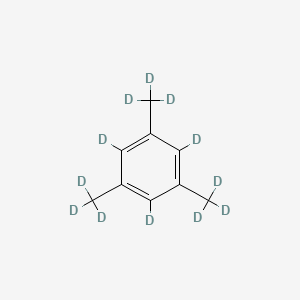


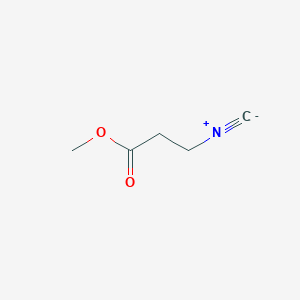
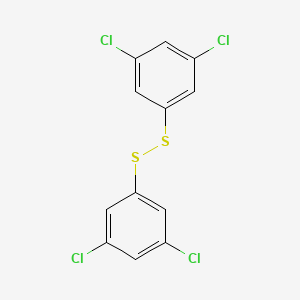
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
